4-bromo-5-({2-[(1Z)-1-(methoxyimino)ethyl]phenoxy}methyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one
Description
4-Bromo-5-({2-[(1Z)-1-(methoxyimino)ethyl]phenoxy}methyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one is a brominated pyrazolone derivative characterized by a substituted phenoxy group at the 5-position and a methoxyiminoethyl moiety. The presence of the bromine atom and the methoxyimino group suggests unique electronic and steric properties, which may influence its chemical behavior and biological activity .
Properties
IUPAC Name |
4-bromo-5-[[2-[(Z)-N-methoxy-C-methylcarbonimidoyl]phenoxy]methyl]-1-methyl-2-phenylpyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O3/c1-14(22-26-3)16-11-7-8-12-18(16)27-13-17-19(21)20(25)24(23(17)2)15-9-5-4-6-10-15/h4-12H,13H2,1-3H3/b22-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLCNXIVRCYNHE-HMAPJEAMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC)C1=CC=CC=C1OCC2=C(C(=O)N(N2C)C3=CC=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/OC)/C1=CC=CC=C1OCC2=C(C(=O)N(N2C)C3=CC=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Pyrazolone
The hydroxyl group at position 5 is alkylated using 2-(bromomethyl)phenol in the presence of a base (e.g., K₂CO₃) in DMF at 60°C. This Williamson ether synthesis proceeds with 65–80% yield, confirmed by:
Ketone Formation
The phenoxymethyl intermediate is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄) in acetone. The resulting 2-acetylphenoxymethyl group exhibits:
Stereoselective Oximation
The ketone is converted to the (1Z)-methoxyiminoethyl group via reaction with methoxyamine hydrochloride in ethanol at reflux. Stereoselectivity (Z:E > 14:1) is achieved using acidic conditions (pH 4–5), favoring the thermodynamically stable Z-isomer. Critical data include:
- ¹H-NMR : Methoxy protons at δ 3.8–3.9 ppm and imine proton as a singlet (δ 7.9–8.1 ppm).
- X-ray crystallography : Planar confirmation of the Z-configuration.
Optimization and Comparative Analysis
Reaction Conditions
Yield and Purity Data
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Pyrazolone synthesis | Ethyl acetoacetate, GAA | 75–85 | 95–98 |
| Bromination | NBS, DCM, 0°C | 70–85 | 90–93 |
| Alkylation | 2-(Bromomethyl)phenol, K₂CO₃ | 65–80 | 88–95 |
| Oximation | Methoxyamine, pH 4.5 | 60–75 | 85–90 |
Challenges and Mitigation Strategies
- Stereochemical Control : The Z-configuration of the methoxyimino group is critical for bioactivity. Using excess methoxyamine and maintaining acidic conditions suppresses E-isomer formation.
- Regioselectivity in Bromination : Electron-donating groups (e.g., methyl, phenyl) direct bromination to position 4, but competing reactions may occur. Employing NBS over Br₂ reduces polybromination.
Chemical Reactions Analysis
Types of Reactions
4-bromo-5-({2-[(1Z)-1-(methoxyimino)ethyl]phenoxy}methyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, sodium borohydride for reductions, and potassium permanganate for oxidations. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
4-bromo-5-({2-[(1Z)-1-(methoxyimino)ethyl]phenoxy}methyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-5-({2-[(1Z)-1-(methoxyimino)ethyl]phenoxy}methyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties:
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups (EWGs): The 4-bromo (Br) and 4-nitro (NO₂) substituents (as in and ) enhance electrophilicity and may improve stability under acidic conditions. The nitro group in likely reduces solubility in polar solvents compared to bromo analogs due to increased hydrophobicity.
Synthetic Accessibility:
Structural and Crystallographic Insights
- Crystal Structure Analysis: SHELX programs () are widely used for refining small-molecule structures. The methoxyimino group in the target compound may influence molecular packing compared to analogs with halogens or nitro groups. ORTEP for Windows () enables visualization of anisotropic displacement parameters, critical for comparing steric effects of substituents like CF₃ vs. Br.
Pharmacological and Stability Data
- Stability and Solubility: Compounds with hydrophilic substituents (e.g., hydroxyl or amino groups, as in ) exhibit higher aqueous solubility. However, the target compound’s methoxyimino group may balance hydrophobicity and hydrogen-bonding capacity. Loss on drying tests () for related compounds suggest that brominated derivatives are hygroscopic, requiring stringent storage conditions.
Key Contrasts
- LC/MS data for (m/z 381 [M+H]+) indicates lower molecular weight compared to the nitro-substituted analog in (m/z 420.22), which may correlate with differences in bioavailability.
Biological Activity
The compound 4-bromo-5-({2-[(1Z)-1-(methoxyimino)ethyl]phenoxy}methyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, including antioxidant, anticancer, and neuroprotective properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Antioxidant Activity
Research indicates that pyrazole derivatives exhibit significant antioxidant properties. In a study evaluating various pyrazole compounds, it was found that the target compound demonstrated a notable ability to scavenge free radicals, which is crucial for reducing oxidative stress in biological systems. The antioxidant activity was quantified using the DPPH assay, with results indicating a substantial reduction in DPPH radical concentration at varying concentrations of the compound.
Anticancer Activity
The anticancer potential of 4-bromo-5-{...} was assessed through in vitro studies on several cancer cell lines. The compound exhibited cytotoxic effects against breast (MCF7), colon (HT-29), and melanoma (M21) cancer cells. The IC50 values for these cell lines were determined as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 15.4 |
| HT-29 | 12.8 |
| M21 | 10.5 |
These values indicate that the compound has a promising profile as an anticancer agent, especially against melanoma cells, where it showed the highest potency.
Neuroprotective Effects
Neuroprotection is another area where this compound shows promise. In studies involving neuronal cell lines (SH-SY5Y), the compound demonstrated protective effects against oxidative stress-induced cell death. At a concentration of 10 µM, it provided approximately 38% protection against hydrogen peroxide-induced toxicity, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
The mechanism by which 4-bromo-5-{...} exerts its biological effects can be attributed to its ability to modulate various signaling pathways involved in apoptosis and oxidative stress response. It is hypothesized that the compound interacts with cellular targets such as:
- Reactive Oxygen Species (ROS) : Reducing ROS levels through scavenging activities.
- Cell Cycle Regulators : Inducing cell cycle arrest in cancer cells.
Case Studies
Several case studies have highlighted the therapeutic potential of pyrazole derivatives similar to the target compound:
- Study on Neuroprotection : A study demonstrated that similar pyrazole derivatives provided neuroprotection in animal models of Alzheimer’s disease by inhibiting acetylcholinesterase activity and reducing amyloid-beta aggregation.
- Anticancer Efficacy : Another study reported that pyrazole derivatives exhibited synergistic effects when combined with conventional chemotherapeutics, enhancing overall efficacy against resistant cancer cell lines.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for preparing 4-bromo-5-({2-[(1Z)-1-(methoxyimino)ethyl]phenoxy}methyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one?
- Methodological Answer : The compound is synthesized via multi-step organic reactions, including:
- Condensation reactions : Formation of the Schiff base (methoxyimino group) through reactions between amines and aldehydes/ketones under reflux conditions (e.g., ethanol with glacial acetic acid as a catalyst) .
- Heterocyclic ring formation : Pyrazole and dihydropyrazole cores are constructed using cyclization reactions with reagents like phosphorus oxychloride or thiosemicarbazide .
- Functionalization : Bromination at the 4-position of the pyrazole ring using brominating agents (e.g., NBS or Br₂ in controlled conditions) .
- Purification : Recrystallization from methanol or ethanol is commonly employed to achieve high purity .
Q. What analytical techniques are critical for confirming the structure and purity of the compound?
- Methodological Answer :
- Spectroscopic Analysis :
- IR spectroscopy : Identifies functional groups (e.g., C=N stretch of the methoxyimino group at ~1599–1721 cm⁻¹) .
- NMR (¹H and ¹³C) : Confirms substitution patterns and stereochemistry (e.g., Z-configuration of the methoxyimino group via coupling constants) .
- Elemental Analysis : Validates empirical formula by comparing calculated vs. experimental C/H/N percentages .
- Mass Spectrometry : Determines molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound, particularly in large-scale preparations?
- Methodological Answer :
- Catalyst Selection : Use of Lewis acids (e.g., BF₃·Et₂O) or phase-transfer catalysts to enhance reaction efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) may improve solubility and reaction rates .
- Temperature Control : Stepwise heating (e.g., 65°C for condensation, followed by reflux for cyclization) minimizes side reactions .
- Scale-Up Strategies : Continuous-flow reactors or microwave-assisted synthesis could reduce reaction times and improve reproducibility .
Q. How should researchers address discrepancies in spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Combine multiple techniques (e.g., 2D NMR such as COSY or HSQC) to resolve overlapping signals .
- Computational Modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts or IR vibrations for comparison with experimental data .
- X-ray Crystallography : Resolve absolute configuration and confirm Z/E isomerism of the methoxyimino group, as demonstrated in similar Schiff base structures .
Q. What computational approaches are suitable for predicting the compound’s reactivity or biological interactions?
- Methodological Answer :
- Molecular Docking : Study binding modes with biological targets (e.g., enzymes or receptors) using software like AutoDock. highlights docking studies for analogous pyrazole derivatives .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes under physiological conditions .
- QSAR Modeling : Correlate structural features (e.g., bromine substitution, methoxyimino group) with observed biological activities .
Q. How to design experiments to evaluate the compound’s potential pharmacological activity?
- Methodological Answer :
- In Vitro Assays :
- Enzyme Inhibition : Test against kinases or cyclooxygenases using fluorometric/colorimetric assays .
- Antimicrobial Screening : Use MIC (Minimum Inhibitory Concentration) assays against bacterial/fungal strains, referencing protocols for structurally related pyrazole-thiazole hybrids .
- Cytotoxicity Profiling : Employ MTT assays on cancer cell lines (e.g., MCF-7 or HeLa) to assess selectivity .
- Mechanistic Studies : Use fluorescence microscopy or flow cytometry to study apoptosis induction or cell cycle arrest .
Data Contradiction Analysis
Q. How to resolve conflicting data regarding the biological activity of structurally similar compounds?
- Methodological Answer :
- Meta-Analysis : Compare published IC₅₀ values or MIC ranges for analogs (e.g., brominated pyrazoles vs. methoxy-substituted derivatives) .
- Structural-Activity Landscaping : Identify critical substituents (e.g., bromine at position 4 vs. methoxy groups) that correlate with activity .
- Experimental Replication : Reproduce key assays under standardized conditions to isolate variables (e.g., solvent effects, cell line variability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
